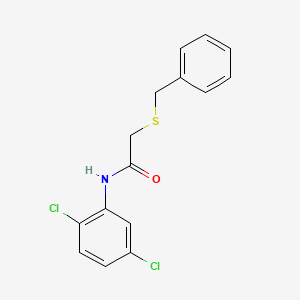

2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide, also known as BZS, is a chemical compound that has been of interest to researchers due to its potential applications in the field of drug discovery. BZS belongs to the class of amides and has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Sulfanilamide derivatives, including those with acetamide groups, have been synthesized and characterized using various spectroscopic methods. These compounds exhibit diverse crystal structures and thermal properties, and their synthesis contributes to the understanding of molecular conformation and hydrogen bonding networks (Lahtinen et al., 2014).

Antimicrobial Studies

- Some sulfanilamide derivatives have been evaluated for their antimicrobial activities. The research has explored the antibacterial and antifungal potentials of these compounds, although significant antibacterial activity has not been observed with specific modifications to the benzene ring or SO2-NH moiety (Lahtinen et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

- Studies on benzothiazolinone acetamide analogs have shown their potential application in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable energetics for electron injection. Additionally, molecular docking studies have explored their interactions with biological targets, such as cyclooxygenase enzymes, indicating potential therapeutic applications (Mary et al., 2020).

Central Nervous System Activity

- Research on substituted 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides and related 1,4-benzodiazepinones has explored structure-activity relationships, particularly in relation to central nervous system activity. This highlights the potential of acetamide derivatives in developing therapeutic agents targeting the CNS (Fryer et al., 1982).

Drug Synthesis

- The enantioselective synthesis of drugs, such as Modafinil, using chiral catalysts and acetamide derivatives demonstrates the importance of these compounds in pharmaceutical manufacturing. This research underscores the versatility of acetamide derivatives in synthesizing clinically relevant molecules with specific stereochemical configurations (Taghizadeh et al., 2016).

Direcciones Futuras

The future directions for research on “2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NOS/c16-12-6-7-13(17)14(8-12)18-15(19)10-20-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBZCSBBTYBGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2645112.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2645118.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate](/img/structure/B2645122.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide](/img/structure/B2645123.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)

![N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2645131.png)